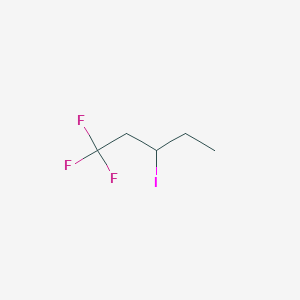
1,1,1-Trifluoro-3-iodopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-iodopentane is an organic compound with the molecular formula C5H8F3I and a molecular weight of 252.02 g/mol . It is a liquid at ambient temperature and is commonly used in various scientific experiments. The compound is characterized by the presence of three fluorine atoms and one iodine atom attached to a pentane backbone.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-iodopentane typically involves the reaction of 1,1,1-trifluoropropane with iodine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction . Industrial production methods may involve more complex processes, including the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-iodopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Reduction Reactions: The compound can be reduced to 1,1,1-trifluoropentane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of 1,1,1-trifluoro-3-pentanone using oxidizing agents such as potassium permanganate.
Common reagents and conditions used in these reactions include:
Nucleophiles: Hydroxide, cyanide, amines
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate
Major products formed from these reactions include 1,1,1-trifluoropentane and 1,1,1-trifluoro-3-pentanone .
Scientific Research Applications
1,1,1-Trifluoro-3-iodopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorine and iodine atoms.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-iodopentane exerts its effects involves the interaction of its fluorine and iodine atoms with specific molecular targets. The fluorine atoms can form strong hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1,1,1-Trifluoro-3-iodopentane can be compared with other similar compounds such as:
- 1,1,1-Trifluoro-2-iodopropane
- 1,1,1-Trifluoro-4-iodobutane
- 1,1,1-Trifluoro-2-iodoethane
These compounds share the trifluoromethyl group but differ in the position and length of the carbon chain. The uniqueness of this compound lies in its specific carbon chain length and the position of the iodine atom, which can influence its reactivity and applications .
Properties
IUPAC Name |
1,1,1-trifluoro-3-iodopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3I/c1-2-4(9)3-5(6,7)8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQYRCNQSYACAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
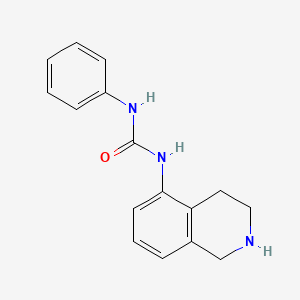
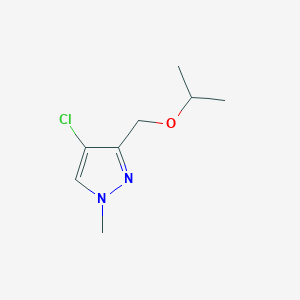

![3-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2373865.png)
![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373866.png)
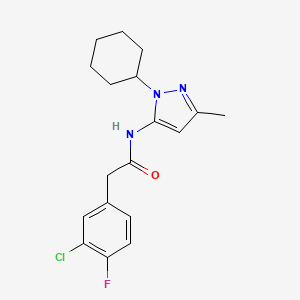
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2373870.png)
![8-Azaspiro[4.5]decan-2-ylmethyl acetate](/img/structure/B2373871.png)
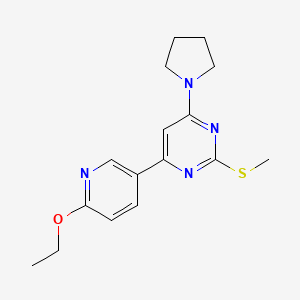
![methyl 2-[(2Z)-2-({4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)
![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)
![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)
